molecular formula C6H8N2O B061834 2-(Aminomethyl)pyridin-3-ol CAS No. 194665-89-9

2-(Aminomethyl)pyridin-3-ol

Cat. No. B061834
M. Wt: 124.14 g/mol
InChI Key: DMFOVOSDFLKXRW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(Aminomethyl)pyridin-3-ol-related compounds involves various chemical pathways, including asymmetric synthesis for potential glycosidase inhibitors and the development of antimicrobial properties through oligomer and monomer/metal complexes. For instance, Curtis et al. (2007) and Kaya et al. (2009) highlight divergent routes and oxidative polycondensation strategies, respectively, for synthesizing related compounds, indicating a broad synthetic utility (Curtis et al., 2007); (Kaya et al., 2009).

Molecular Structure Analysis

Structural characterization techniques such as FT-IR, UV–Vis, NMR, and elemental analysis play a crucial role in confirming the molecular structure of synthesized compounds. The work by Kaya et al. (2009) exemplifies the detailed structural elucidation of oligomer and monomer complexes, showcasing the importance of these techniques in understanding the molecular framework of such compounds.

Chemical Reactions and Properties

The reactivity of 2-(Aminomethyl)pyridin-3-ol derivatives facilitates the formation of complex structures and interactions with metals. Alcock et al. (2005) discuss the formation of mononuclear complexes and the self-assembly of multimetallic complexes, highlighting the compound's versatile reactivity and potential in creating intricate molecular architectures (Alcock et al., 2005).

Scientific Research Applications

Coordination Chemistry and Catalysis

2-(Aminomethyl)pyridin-3-ol serves as a foundational structure in the synthesis and characterization of complex compounds, particularly in the development of metal-organic frameworks (MOFs) and coordination complexes. The versatility of this compound is evident in its ability to act as a ligand, facilitating the formation of various metal complexes with significant spectroscopic properties, magnetic properties, and electrochemical activity. The review by Boča et al. (2011) delves into the chemistry and properties of related pyridine and benzimidazole-based ligands, emphasizing their potential in creating complexes that exhibit a broad range of functionalities, including biological and electrochemical applications (Boča, Jameson, & Linert, 2011).

Medicinal Chemistry and Drug Development

In the realm of drug development, pyridine derivatives, including structures similar to 2-(Aminomethyl)pyridin-3-ol, have been identified as critical scaffolds. Their significance is underscored by their incorporation into molecules exhibiting a wide array of biological activities. This includes roles as intermediates in synthesizing biologically active compounds that target various diseases. For instance, the synthesis of pyranopyrimidine derivatives, as discussed by Parmar, Vala, and Patel (2023), highlights the strategic use of pyridine-based scaffolds in medicinal chemistry, offering a pathway to developing novel therapeutic agents with enhanced bioavailability and pharmacological profiles (Parmar, Vala, & Patel, 2023).

Safety And Hazards

The safety information for 2-(Aminomethyl)pyridin-3-ol indicates that it is a combustible liquid and harmful if swallowed or in contact with skin6. It causes severe skin burns and eye damage, and may cause respiratory irritation6.


Future Directions

properties

IUPAC Name

2-(aminomethyl)pyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c7-4-5-6(9)2-1-3-8-5/h1-3,9H,4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMFOVOSDFLKXRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20442963
Record name 2-Aminomethyl-pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20442963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Aminomethyl)pyridin-3-ol

CAS RN

194665-89-9
Record name 2-Aminomethyl-pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20442963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(aminomethyl)pyridin-3-ol
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